Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
Overview
Description
Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 281.30 g/mol. In
Scientific Research Applications
Crystallography and Structural Analysis
The crystal structure, Hirshfeld surface analysis, and DFT studies of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate derivatives reveal the compound's planar quinoline unit and its interactions within a three-dimensional network structure. This insight is crucial for understanding the molecular geometry and potential applications in materials science and drug design (Filali Baba et al., 2019).
Antimicrobial and Antibiotic Discovery
Research has identified derivatives of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate with high biological activity against bacteria and fungi, leading to the discovery of new natural products such as helquinoline, which shows promise as an antibiotic (Asolkar et al., 2004).
Cancer Research and Drug Development
The compound has been evaluated for its cytotoxic activity against various human cancer cell lines, demonstrating potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent, highlighting its role in the development of new therapeutic strategies (Riadi et al., 2021).
Spectroscopy and Molecular Docking
Spectroscopic analysis and molecular docking studies of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate derivatives provide valuable information on the compound's molecular structure, electronic properties, and interactions with biological targets. This research is instrumental in drug design, offering insights into the compound's inhibitory activity against specific enzymes or receptors (El-Azab et al., 2016).
Synthesis and Characterization of Derivatives
The synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrate the versatility of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate as a precursor in the creation of compounds with desired biological activities. This research contributes to the development of new antimicrobial agents with potential applications in medicine and pharmacology (Desai et al., 2007).
properties
IUPAC Name |
ethyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)9-14-11-6-4-3-5-10(11)7-8-12(14)15/h3-6H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNLYJMYWJNXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573246 | |
Record name | Ethyl (2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate | |
CAS RN |
81745-20-2 | |
Record name | Ethyl (2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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